(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one
Overview
Description
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a fluorene-9-methoxycarbonyl (Fmoc) protecting group, an amino group, and a carboxymethyl group. It is primarily used in peptide synthesis and has significant applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core is synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Fmoc Protecting Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.
Functional Group Modifications: The amino and carboxymethyl groups are introduced through subsequent reactions, often involving protection and deprotection steps to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The amino and carboxymethyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one involves its interaction with specific molecular targets. The Fmoc group provides stability and protection during peptide synthesis, while the amino and carboxymethyl groups allow for selective binding and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one : Similar structure but without the (S) configuration.
- Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-ol : Contains a hydroxyl group instead of a ketone.
- Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-thione : Contains a thione group instead of a ketone.
Uniqueness
The (S) configuration of (S)-Fmoc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-2-benzazepin-3-one imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in stereoselective synthesis and drug design.
Properties
IUPAC Name |
2-[(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5/c30-25(31)15-29-14-18-8-2-1-7-17(18)13-24(26(29)32)28-27(33)34-16-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,23-24H,13-16H2,(H,28,33)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAHAHMAXJASPS-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N(CC2=CC=CC=C21)CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
264273-08-7 | |
Record name | (4S)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,3,4,5-tetrahydro-3-oxo-2H-2-benzazepine-2-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=264273-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.